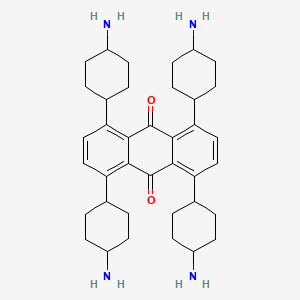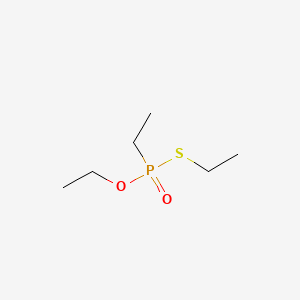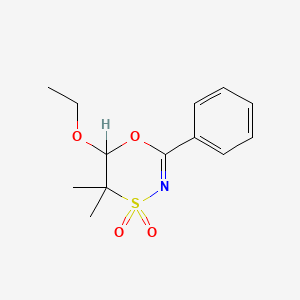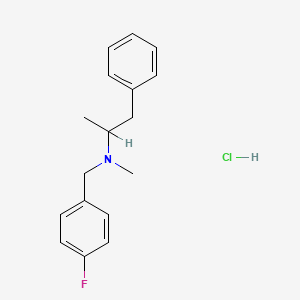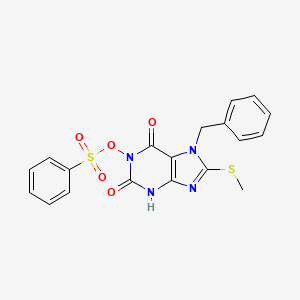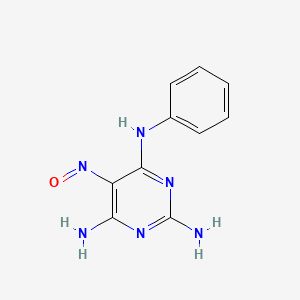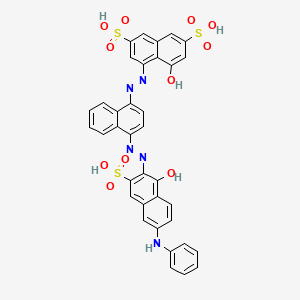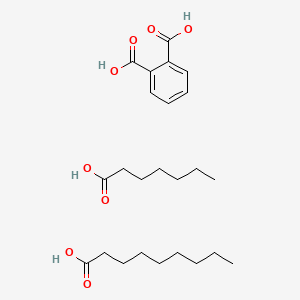
Dihydropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydropyrene is a chemical compound that belongs to the class of dihydropyridines It is a derivative of pyrene, a polycyclic aromatic hydrocarbon The structure of 1,2-dihydropyrene consists of a pyrene core with two hydrogen atoms added to the 1 and 2 positions, resulting in a partially saturated ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dihydropyrene can be synthesized through several methods. One common approach involves the hydrogenation of pyrene. This process typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. The reaction conditions must be carefully controlled to achieve selective hydrogenation at the 1 and 2 positions without over-reducing the pyrene core.
Another method involves the cycloisomerization of aziridinyl propargylic esters using platinum (II) catalysis. This reaction is carried out in toluene at 100°C for several hours, yielding 1,2-dihydropyrene in moderate to good yields .
Industrial Production Methods
Industrial production of 1,2-dihydropyrene is less common due to the specialized nature of the compound. the methods mentioned above can be scaled up for larger-scale synthesis if needed. The choice of method depends on the desired purity, yield, and cost considerations.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydropyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrene or other oxidized derivatives.
Reduction: Further reduction can lead to more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Pyrene and its oxidized derivatives.
Reduction: More saturated pyrene derivatives.
Substitution: Halogenated or nitrated pyrene derivatives.
Aplicaciones Científicas De Investigación
1,2-Dihydropyrene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex polycyclic aromatic compounds and as a model compound for studying aromaticity and reactivity.
Biology: Its derivatives are used in the study of DNA intercalation and as probes for biological imaging.
Industry: Used in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 1,2-dihydropyrene depends on its specific application. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation is facilitated by the planar structure of the pyrene core, which allows it to insert between DNA base pairs. The molecular targets and pathways involved include DNA and various enzymes that interact with DNA.
Comparación Con Compuestos Similares
1,2-Dihydropyrene can be compared with other similar compounds such as:
1,4-Dihydropyrene: Another dihydropyrene derivative with hydrogen atoms at the 1 and 4 positions. It has different reactivity and applications.
Pyrene: The fully aromatic parent compound. It is more stable but less reactive than 1,2-dihydropyrene.
Tetrahydropyrene: A more reduced derivative with four additional hydrogen atoms.
1,2-Dihydropyrene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
14927-67-4 |
|---|---|
Fórmula molecular |
C16H12 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
1,2-dihydropyrene |
InChI |
InChI=1S/C16H12/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1,3-5,7-10H,2,6H2 |
Clave InChI |
UUSUFQUCLACDTA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


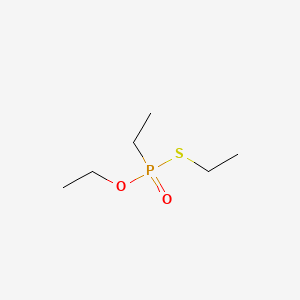
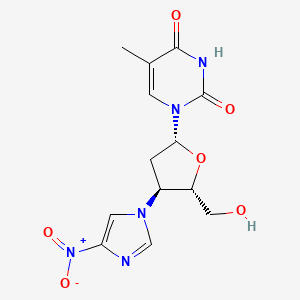
![2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B12800524.png)
